N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiolane ring with a sulfone group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiolane Ring: The thiolane ring with a sulfone group can be introduced via a cyclization reaction involving a suitable precursor, such as a dithiolane derivative.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Final Coupling Reaction: The final step involves coupling the pyrazole and thiolane intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional sulfone groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiolane ring.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of substituted pyrazole compounds.
Scientific Research Applications
N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-(dimethylamino)methylidene]-1H-pyrazole-4-carboxamide: Lacks the thiolane ring and sulfone group.
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide: Lacks the dimethylamino group.
Uniqueness
N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-14(2)8-12-11(16)9-5-13-15(6-9)10-3-4-19(17,18)7-10/h5-6,8,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIFBBZHAGPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CN(N=C1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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